![molecular formula C13H14N4O3S B2975792 5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol CAS No. 868220-77-3](/img/structure/B2975792.png)
5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Overview
Description
5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol, also known as FTMT, is a synthetic compound that belongs to the class of thiazolotriazoles. FTMT has been widely studied for its potential use in scientific research as a tool for studying various biological processes. In
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research into similar compounds has shown that the synthesis of novel triazole derivatives, including those with morpholine components, plays a significant role in antimicrobial studies. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to exhibit good or moderate activities against tested microorganisms H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, Molecules, 2007. Similarly, Başoğlu et al. (2013) focused on azole derivatives, including 1,2,4-triazole compounds, and their antimicrobial activities, showcasing the potential of such structures in combating microorganisms Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, Acta poloniae pharmaceutica, 2013.
Biological Activity of Triazolothiadiazoles
In another study, Zhang et al. (2002) reported on the synthesis of 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and indicated that most of the compounds demonstrated significant growth-promoting effects on mung bean radicles, highlighting the potential agricultural applications of these compounds Li-xue Zhang, A. Zhang, Xian-xing Chen, Xinxiang Lei, Xiang Nan, Dong-Yong Chen, Ziyi Zhang, Molecules, 2002.
Structural and Vibrational Studies
The structural and vibrational properties of similar compounds have been studied, as in the research by Sun et al. (2021), who synthesized 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. They analyzed its structure using NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the molecular structure and stability Hong Sun, Liyuan Deng, Wei-Ji Hu, T. Liao, W. Liao, H. Chai, Chunshen Zhao, Journal of Molecular Structure, 2021.
Antiviral and Anticancer Potential
Khan et al. (2014) explored the synthesis of new triazolothiadiazole and triazolothiadiazine derivatives, evaluating their potential as kinesin Eg5 and HIV inhibitors through QSAR and modeling studies. This research demonstrates the pharmaceutical applications of such compounds in developing treatments for significant health threats I. Khan, S. Hameed, N. Al-Masoudi, N. A. Abdul-Reda, J. Simpson, Zeitschrift für Naturforschung B, 2014.
Mechanism of Action
Target of action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been studied as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Many heterocyclic compounds work by interacting with biological targets, often through hydrogen bonding .
Biochemical pathways
Many heterocyclic compounds are involved in a wide range of biochemical processes due to their ability to interact with various biological targets .
Result of action
Many heterocyclic compounds have diverse biological activities and can have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
5-[furan-2-yl(morpholin-4-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c18-12-11(21-13-14-8-15-17(12)13)10(9-2-1-5-20-9)16-3-6-19-7-4-16/h1-2,5,8,10,18H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQIRLYJSAYIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2975709.png)
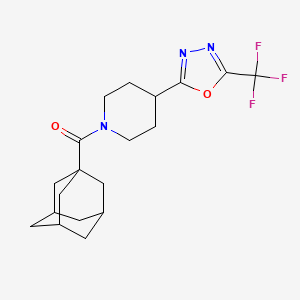
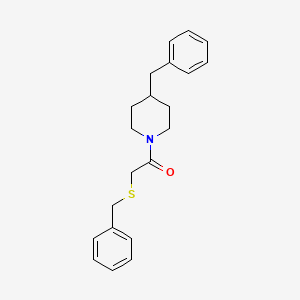
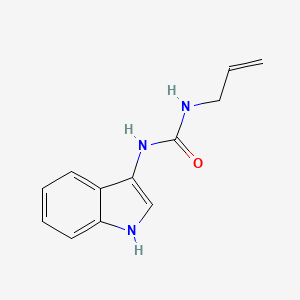

![Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2975718.png)
![Spiro[2.5]octan-6-amine hydrochloride](/img/structure/B2975721.png)
![(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2975722.png)
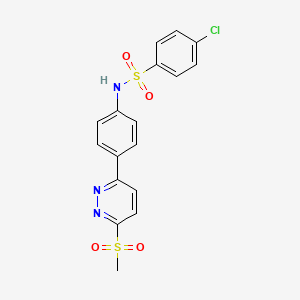
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)
![5-[Cyclopentyl(prop-2-ynyl)amino]pyrazine-2-carbonitrile](/img/structure/B2975726.png)
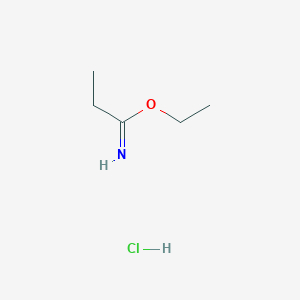
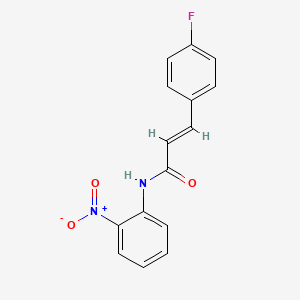
![1,4-dimethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B2975732.png)